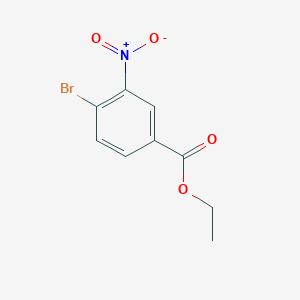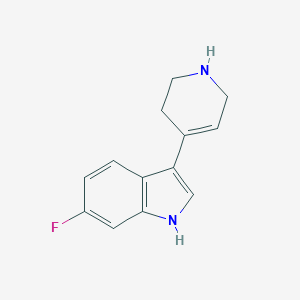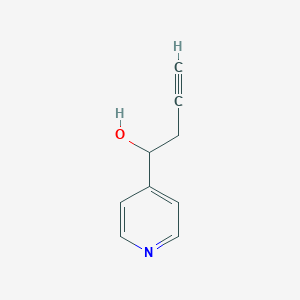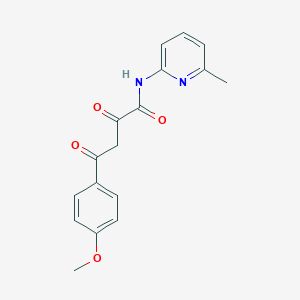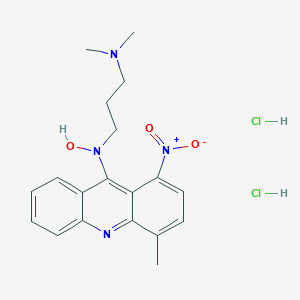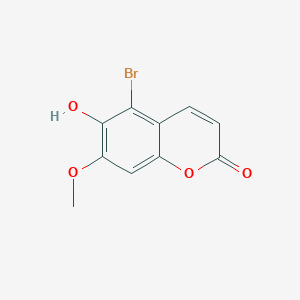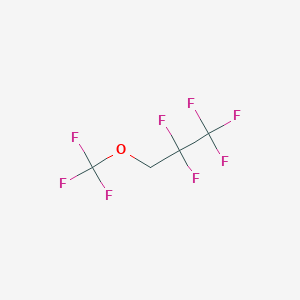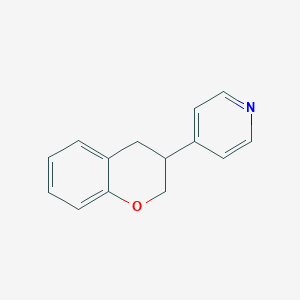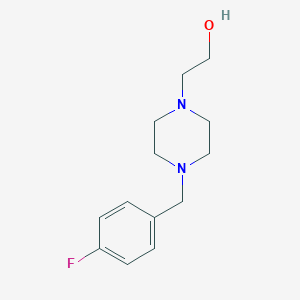
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-fluorobenzyl)piperazine with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 1-(4-fluorobenzyl)piperazine in an appropriate solvent, such as ethanol or methanol.
Step 2: Add a base, such as sodium hydroxide or potassium carbonate, to the solution.
Step 3: Slowly add ethylene oxide to the reaction mixture while maintaining a controlled temperature (e.g., 50-60°C).
Step 4: Stir the reaction mixture for several hours until the reaction is complete.
Step 5: Purify the product using standard techniques, such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the fluorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products:
Oxidation: Formation of aldehydes or ketones from the hydroxyethyl group.
Reduction: Formation of benzyl derivatives from the fluorobenzyl group.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including central nervous system disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine may alter the compound’s reactivity and biological activity.
1-(4-Methylbenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a methyl group instead of fluorine. The methyl group may affect the compound’s lipophilicity and pharmacokinetic properties.
1-(4-Nitrobenzyl)-4-(2-Hydroxyethyl)Piperazine: Similar structure but with a nitro group instead of fluorine. The nitro group may influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine is known to enhance the stability, lipophilicity, and metabolic resistance of organic compounds, making this compound a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZHNDKCJQKXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351232 | |
| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174561-11-6 | |
| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174561-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


